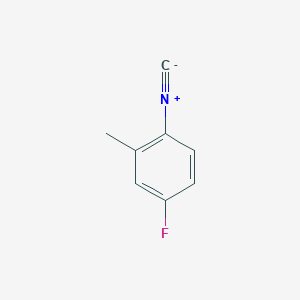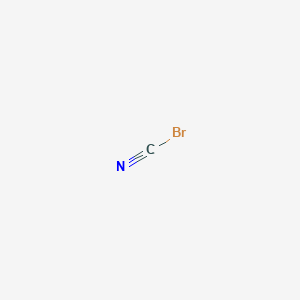
3-Hydroxycarbofuran
描述
3-Hydroxy Carbofuran is a metabolite of the insecticide carbofuran, which is a highly toxic N-methyl carbamate insecticide. It is known for its potent acetylcholinesterase inhibition properties, making it a significant compound in the study of pesticide residues and their effects on both human health and the environment . The compound’s chemical formula is C12H15NO4, and it has a molecular weight of 237.25 g/mol .
准备方法
合成路线和反应条件: 3-羟基克百威的合成通常涉及克百威的羟基化。这可以通过多种化学反应实现,包括氧化过程。 一种常见的方法是在受控条件下使用高锰酸钾或过氧化氢等氧化剂,将羟基引入克百威分子中 .
工业生产方法: 在工业环境中,3-羟基克百威的生产可能涉及使用类似氧化剂的大规模氧化反应。 该过程针对产率和纯度进行优化,通常涉及多个纯化步骤,例如重结晶和色谱,以分离所需的产物 .
化学反应分析
反应类型: 3-羟基克百威会发生各种化学反应,包括:
氧化: 进一步氧化会导致形成 3-酮克百威。
还原: 还原反应可以将其还原回克百威。
取代: 在适当条件下,羟基可以被其他官能团取代.
常用试剂和条件:
氧化剂: 高锰酸钾,过氧化氢。
还原剂: 硼氢化钠,氢化锂铝。
取代试剂: 各种卤化剂和亲核试剂.
主要产品:
3-酮克百威: 通过氧化形成。
克百威: 通过还原形成。
取代衍生物: 通过取代反应形成.
科学研究应用
3-羟基克百威在科学研究中具有多种应用:
作用机制
3-羟基克百威主要通过抑制乙酰胆碱酯酶发挥作用,乙酰胆碱酯酶是一种负责分解突触间隙中的乙酰胆碱的酶。 通过抑制这种酶,3-羟基克百威会导致乙酰胆碱积累,从而导致神经元持续兴奋,这会导致诸如恶心、呕吐和严重情况下呼吸衰竭等症状 。 这种机制类似于其他氨基甲酸酯和有机磷酸酯类杀虫剂 .
类似化合物:
克百威: 母体化合物,也是乙酰胆碱酯酶抑制剂。
3-酮克百威: 3-羟基克百威的氧化衍生物。
呋喃丹: 另一种具有类似特性的氨基甲酸酯类杀虫剂
独特性: 3-羟基克百威因其独特的羟基化而具有独特性,这会影响其溶解度、反应性和分析方法中的检测。 它作为克百威代谢产物的存在也使其成为研究克百威使用对环境和健康影响的关键指标 .
相似化合物的比较
Carbofuran: The parent compound, also an acetylcholinesterase inhibitor.
3-Keto Carbofuran: An oxidized derivative of 3-Hydroxy Carbofuran.
Benfuracarb: Another carbamate pesticide with similar properties
Uniqueness: 3-Hydroxy Carbofuran is unique due to its specific hydroxylation, which affects its solubility, reactivity, and detection in analytical methods. Its presence as a metabolite of carbofuran also makes it a critical marker for studying the environmental and health impacts of carbofuran use .
属性
IUPAC Name |
(3-hydroxy-2,2-dimethyl-3H-1-benzofuran-7-yl) N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-12(2)10(14)7-5-4-6-8(9(7)17-12)16-11(15)13-3/h4-6,10,14H,1-3H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHSUJRQZTQNSLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C2=C(O1)C(=CC=C2)OC(=O)NC)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2037506 | |
| Record name | 3-Hydroxycarbofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2037506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3-Hydroxy-carbofuran | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032775 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
16655-82-6 | |
| Record name | 3-Hydroxycarbofuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16655-82-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxycarbofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016655826 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxycarbofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2037506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-hydroxy-2,2-dimethyl-3H-1-benzofuran-7-yl) N-methylcarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-HYDROXYCARBOFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7J7N7A61BJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Hydroxy-carbofuran | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032775 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
138 - 140 °C | |
| Record name | 3-Hydroxy-carbofuran | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032775 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-Hydroxycarbofuran exert its toxicity?
A1: this compound, similar to its parent compound carbofuran, acts as an acetylcholinesterase (AChE) inhibitor. [] It binds to the active site of AChE, preventing the breakdown of the neurotransmitter acetylcholine, leading to acetylcholine accumulation at nerve synapses. [] This disruption of nerve impulse transmission can result in a range of toxic effects. []
Q2: Is this compound more or less toxic than carbofuran?
A2: this compound exhibits toxicity comparable to carbofuran. [, ] Both compounds are potent AChE inhibitors, though the specific toxicity can vary depending on factors like species, route of exposure, and dose. []
Q3: How does the toxicity of 3-ketocarbofuran, another carbofuran metabolite, compare to this compound?
A3: 3-Ketocarbofuran also demonstrates toxicity comparable to carbofuran and this compound, acting as a potent AChE inhibitor. [, ]
Q4: Does the final metabolite, 3-keto-7-phenol, exhibit the same toxicity?
A4: Unlike the other metabolites, 3-keto-7-phenol does not display mutagenic effects in vitro. [] This suggests a loss of toxicity as carbofuran undergoes biotransformation into this final metabolite.
Q5: What are the primary pathways for the formation of this compound in the environment?
A5: this compound is primarily formed through the microbial degradation of carbofuran in soil. [, ] It is also a key metabolite in plants, where carbofuran is transformed into this compound and further into 3-ketocarbofuran. []
Q6: How persistent is this compound in soil compared to carbofuran?
A7: this compound generally degrades faster than carbofuran in soil. [] Studies show that while carbofuran can persist for several weeks in both sterile and natural soils, this compound disappears within days in natural soils. []
Q7: What happens to this compound after it is formed in soil?
A8: In soil, this compound can be further degraded into 3-ketocarbofuran. [] This transformation is often rapid, with 3-ketocarbofuran reaching peak concentrations within a day and then disappearing within days to a week. []
Q8: How is this compound metabolized in animals?
A9: In rats, this compound is rapidly formed as a significant oxidative metabolite of carbofuran. [] It undergoes enterohepatic circulation and is primarily disposed of through metabolic conjugation. [] This highlights the role of the liver in detoxifying this compound.
Q9: What analytical techniques are commonly employed for detecting and quantifying this compound in various matrices?
A9: Various analytical techniques have been employed for the detection and quantification of this compound:
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is widely used due to its high sensitivity and selectivity. [, , ] It involves separating the analyte from the matrix by gas chromatography and subsequently identifying and quantifying it based on its mass-to-charge ratio. [, , ]
- High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with fluorescence detection, is another common method for analyzing this compound. [, , , ] After separation on a chromatographic column, this compound can be derivatized with fluorescent tags for enhanced sensitivity. [, , , ]
- Enzyme-Linked Immunosorbent Assay (ELISA): ELISA methods utilizing broad-specific monoclonal antibodies offer rapid and simultaneous detection of carbofuran and this compound in food samples. []
Q10: What are the potential environmental risks associated with this compound?
A12: As a highly toxic metabolite of carbofuran, this compound poses significant risks to the environment, particularly to non-target organisms. Its presence in water sources used for domestic purposes or by animals, even at low concentrations, raises concerns due to its potential for toxicity. [, ]
Q11: How does the presence of carbofuran and its metabolites in water impact wildlife?
A13: The contamination of water sources with carbofuran and its metabolites, including this compound, poses a direct threat to aquatic organisms. [, ] Additionally, animals, including those in wildlife conservancies, are at risk of secondary exposure through the consumption of contaminated water from rivers, ponds, and dams located near agricultural areas where these pesticides are used. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


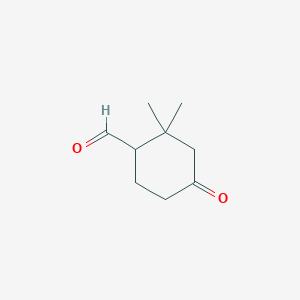

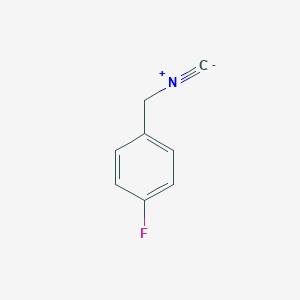
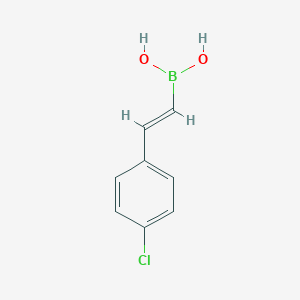

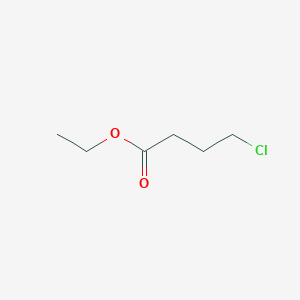
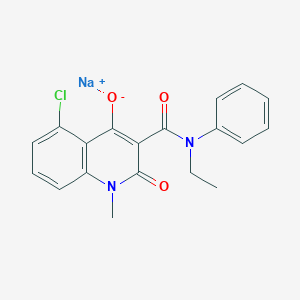
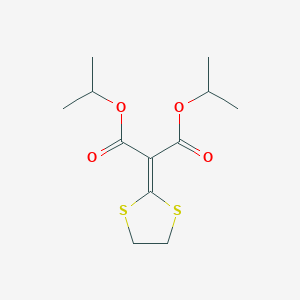
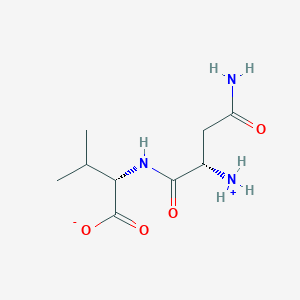
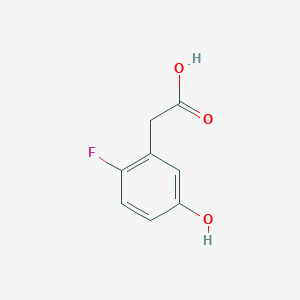
![(1-Amino-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B132477.png)
